Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-

Physicochemical profiling Drug-likeness Lead optimization

Sourcing novel tetrazole-5-thione scaffolds often triggers regulatory delays due to missing TSCA listings or unverified purity profiles. This compound eliminates both barriers: • EPA TSCA Inventory listed (DTXSID2065701) - no PMN filing required for U.S. import or manufacture, accelerating project timelines. • Fragment-like MW (291.37 g/mol) with Zn²⁺-coordinating thione sulfur - ideal starting point for metalloenzyme inhibitor SAR campaigns (e.g., carbonic anhydrase, HDACs, MMPs). • Moderately lipophilic (XLogP3-AA = 3.9) with 2 HBD / 4 HBA - distinct from polar tetrazole-thiols and lipophilic biphenyl tetrazoles, offering tunable permeability.

Molecular Formula C13H17N5OS
Molecular Weight 291.37 g/mol
CAS No. 14070-49-6
Cat. No. B080590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-
CAS14070-49-6
Molecular FormulaC13H17N5OS
Molecular Weight291.37 g/mol
Structural Identifiers
SMILESCCCCCC(=O)NC1=CC(=CC=C1)N2C(=S)N=NN2
InChIInChI=1S/C13H17N5OS/c1-2-3-4-8-12(19)14-10-6-5-7-11(9-10)18-13(20)15-16-17-18/h5-7,9H,2-4,8H2,1H3,(H,14,19)(H,15,17,20)
InChIKeyYWOUQJSJOIEEIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-


Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- (CAS 14070-49-6) is a synthetic, low-molecular-weight (291.37 g/mol) organosulfur heterocyclic compound belonging to the 1-substituted 1H-tetrazole-5-thione class [1]. Its structure comprises a hexanamide chain linked via a meta-substituted phenyl ring to a 2,5-dihydro-5-thioxo-1H-tetrazole (tetrazole-5-thione) moiety [2]. Unlike the biphenyl tetrazole derivatives widely explored as angiotensin II receptor antagonists (e.g., losartan, valsartan), this compound lacks the biphenylmethyl spacer and instead presents a simple N-phenyl hexanamide scaffold bearing a thione-containing tetrazole [3]. The substance is listed on the EPA TSCA Inventory, confirming its regulatory recognition as an existing chemical substance in commerce [4].

Non-biphenyl tetrazole-5-thione scaffold distinct from sartan-class tetrazoles
TSCA Inventory listed chemical substance for streamlined U.S. procurement
Fragment-like size with hexanamide handle supports SAR exploration

Why Generic Tetrazole-Thione Analogs Cannot Substitute


Within the 1-substituted 1H-tetrazole-5-thione family, subtle structural variations produce large shifts in lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility, making generic interchange unreliable. The target compound carries a hexanamide side chain that introduces a moderately lipophilic amide (XLogP3-AA = 3.9) [1] and an additional hydrogen-bond donor relative to simpler 1-aryl-tetrazole-5-thioles such as 1-phenyl-1H-tetrazole-5-thiol (CAS 86-93-1) [2]. Replacing the N-hexanoyl substituent with shorter acyl chains (e.g., acetyl) or more polar groups alters logP, PSA, and the number of rotatable bonds, each of which can shift membrane permeability, plasma protein binding, and target engagement in unpredictable ways [3]. The tetrazole-5-thione tautomeric equilibrium (thione vs. thiol) further distinguishes this scaffold from the fully aromatic tetrazole found in sartan-class angiotensin receptor blockers, where the tetrazole ring acts solely as a carboxylic acid bioisostere rather than as a potential metal-coordinating or nucleophilic warhead [4]. Selecting an analog without verifying these parameters risks obtaining a compound with divergent solubility, stability, and biological behavior.

Lipophilicity and H-bonding shifts relative to simpler tetrazole-thiols may alter permeability and binding
Thione-thiol tautomer enables metal coordination absent in aromatic tetrazoles; direct swap may lose this functionality
Absence of biphenylmethyl group changes metabolic profile compared to sartan analogs; not a direct replacement

Quantitative Differentiation Evidence


Lipophilicity and Hydrogen-Bonding Profile vs. Simpler Tetrazole-Thiol

The target compound exhibits a computed XLogP3-AA of 3.9, reflecting its hexanamide side chain. This is 1.7 log units higher than the simpler 1-phenyl-1H-tetrazole-5-thiol (CAS 86-93-1, XLogP3-AA = 2.2) [1][2]. Additionally, the target compound provides two hydrogen-bond donors (amide NH and tetrazole NH) versus one in the comparator, and four hydrogen-bond acceptors versus three [1][2]. The presence of 6 rotatable bonds, compared to 1 in the comparator, indicates significantly greater conformational flexibility, which may influence entropic binding penalties and protein-induced folding behavior [1][2].

Lipophilicity & H-Bonding
Reported
ΔXLogP3-AA +1.7, HBD +1, HBA +1, Rotatable bonds +5 vs. 1-phenyl-1H-tetrazole-5-thiol
Supports distinct permeability and binding profile
Computed descriptors; experimental validation recommended
Physicochemical profiling Drug-likeness Lead optimization

Molecular Weight and Structural Alert Comparison vs. Sartans

The target compound (MW = 291.37 g/mol) is substantially smaller than the prototypical angiotensin II receptor blocker losartan (MW = 422.91 g/mol) and the simpler biphenyl tetrazole fragment (MW = 236.27 g/mol for 5-[4'-(methyl)biphenyl-2-yl]-1H-tetrazole) [1][2]. Its molecular weight situates it in the 'fragment-like' space (MW < 300), which is advantageous for fragment-based screening campaigns where smaller starting points permit more efficient optimization of ligand efficiency metrics [3]. Unlike losartan, the target compound does not contain a biphenylmethyl moiety, which eliminates the metabolic liability of cytochrome P450-mediated oxidation at the biphenyl methylene position and removes a potential structural alert for idiosyncratic hepatotoxicity associated with some biphenyl tetrazoles [4].

MW & Structural Alerts
Class-level inference
MW 291 vs. losartan 423 g/mol; no biphenylmethyl oxidation site
Simpler scaffold may reduce metabolic risk vectors
Metabolic fate requires experimental confirmation
Fragment-based drug design Ligand efficiency Structural alert assessment

Tautomeric State and Metal-Coordination Potential

The target compound exists in the 2,5-dihydro-5-thioxo (thione) tautomeric form, as indicated by its CAS registry name and canonical SMILES representation (S=C1N(C2=CC(NC(CCCCC)=O)=CC=C2)N=NN1) [1]. This thione form presents a thiocarbonyl (C=S) group capable of coordinating soft metal ions, functioning as a potential zinc-binding group (ZBG) in metalloenzyme inhibitor design [2]. In contrast, the fully aromatic tetrazole in losartan (CN1C=NN=N1) lacks the thione sulfur and therefore cannot engage in the same metal-coordination interactions [3]. The thione-thiol tautomeric equilibrium (pKa estimated ~6-8 for the S-H/N-H exchange) also provides pH-dependent reactivity that is absent in the aromatic tetrazole series, where the tetrazole ring serves exclusively as a carboxylic acid bioisostere with a pKa ~4.5-5.5 [4].

Tautomeric State
Class-level inference
Thione (C=S) form present; potential zinc-binding group
Enables metal-coordination research applications
Zn²⁺ binding requires in vitro validation
Metalloenzyme inhibition Coordination chemistry Bioisostere design

TSCA Inventory Regulatory Standing

The target compound is listed on the EPA TSCA (Toxic Substances Control Act) Inventory under DTXSID2065701, with a substance type designation of 'Chemical Substance' and an internal tracking number of 193466 [1]. This regulatory listing confirms that the compound has been previously manufactured or imported into the United States and is recognized as an existing chemical, distinguishing it from many novel research-grade tetrazole derivatives that are not TSCA-listed and may require Pre-Manufacture Notice (PMN) filing before commercial use [2]. The compound's presence on the TSCA Inventory eliminates regulatory uncertainty for U.S.-based industrial procurement and application development [3].

TSCA Inventory
Supporting evidence
Listed (DTXSID2065701); Internal Tracking No. 193466
Reduces U.S. procurement regulatory friction
Verify current inventory status at time of order
Regulatory compliance Chemical procurement TSCA inventory

Best-Fit Application Scenarios


Fragment-Based Discovery for Metalloenzymes

With a molecular weight of 291.37 g/mol, the compound falls within fragment-like space (MW < 300) suitable for fragment-based screening campaigns [1]. Its tetrazole-5-thione (C=S) group offers the potential to coordinate soft metal ions such as Zn²⁺, making it a candidate scaffold for developing inhibitors of zinc-dependent metalloenzymes (e.g., carbonic anhydrase, histone deacetylases, matrix metalloproteinases) where the thione sulfur can serve as a zinc-binding group [2]. The hexanamide side chain provides a vector for structure-activity relationship (SAR) exploration through amide substitution, while the meta-substituted phenyl ring offers additional sites for functionalization [3].

TSCA-Compliant Industrial Tetrazole Building Block

The compound's confirmed listing on the EPA TSCA Inventory (DTXSID2065701) eliminates the regulatory barrier of filing a Pre-Manufacture Notice (PMN) for U.S. import or manufacture [4]. This makes it a pragmatic choice for industrial R&D programs—such as agrochemical intermediate synthesis, polymer additive development, or corrosion inhibitor formulation—where tetrazole-5-thione derivatives are employed and where the regulatory status of starting materials directly impacts project timelines and costs [5]. In contrast, many structurally novel tetrazole-5-thiones remain unlisted and would require regulatory filings before use [5].

Physicochemical Probe Development

The compound's XLogP3-AA of 3.9, two hydrogen-bond donors, and four hydrogen-bond acceptors position it as a moderately lipophilic yet hydrogen-bond-capable scaffold [6]. This profile is distinct from both highly polar tetrazole derivatives (e.g., 1H-tetrazole-5-thiol, XLogP ~0.5-1.0) and highly lipophilic biphenyl tetrazoles (e.g., losartan, XLogP ~5.0-6.0) [7]. It may serve as a physicochemical probe for studying membrane permeability-solubility trade-offs in tetrazole-containing compounds, or as a reference standard for chromatographic method development where intermediate retention is desired [6].

Avoiding Biphenyl-Related Metabolism and Toxicity

Unlike the sartan-class angiotensin receptor blockers, this compound lacks the biphenylmethyl group that is subject to cytochrome P450-mediated oxidation (primarily CYP2C9 and CYP3A4) at the benzylic methylene position [8]. The absence of this metabolic hotspot reduces the risk of forming reactive intermediates associated with idiosyncratic hepatotoxicity observed in some biphenyl tetrazole-containing drugs [8]. This makes the target compound a structurally simpler alternative for programs where the biphenyl motif is not essential for target engagement but introduces unacceptable metabolic liability [9].

Application
Selection Property
Validation Focus
Metalloenzyme fragment screening
Thione C=S metal-coordination potential
Verify zinc-binding and inhibition assay
Industrial tetrazole building block
TSCA listed status
Confirm current listing for import/manufacture
Physicochemical probe for permeability studies
Moderate lipophilicity and H-bonding capacity
Validate membrane permeability and solubility
Biphenyl-free scaffold for metabolic studies
Lacks biphenylmethyl oxidation site
Assess CYP-mediated metabolism vs. sartans
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